BEPP monohydrochloride

Übersicht

Beschreibung

BEPP monohydrochloride is a double-strand RNA-dependent protein kinase (PKR) activator . It is used in laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

The chemical formula of BEPP monohydrochloride is C23H24ClN3O2. Its exact mass is 409.16 and its molecular weight is 409.910 .Chemical Reactions Analysis

The specific chemical reactions involving BEPP monohydrochloride are not detailed in the available resources .Physical And Chemical Properties Analysis

BEPP monohydrochloride has a molecular weight of 409.91 g/mol. It has 3 hydrogen bond donors and 3 hydrogen bond acceptors. It has 7 rotatable bonds. Its exact mass is 409.1557047 g/mol and its monoisotopic mass is 409.1557047 g/mol .Wissenschaftliche Forschungsanwendungen

Protein Kinase Activation

BEPP monohydrochloride is known to be a potent activator of double-strand RNA-dependent protein kinase (PKR) . PKR plays a crucial role in cellular defense mechanisms against viral infections by inhibiting protein synthesis. It does so by phosphorylating eIF2α, which leads to the inhibition of protein synthesis and activation of antivirus and antitumor activities .

Interferon γ Inducible Responses

The compound has been identified as an inducer of interferon γ, which is a critical cytokine for innate and adaptive immunity. BEPP monohydrochloride’s ability to induce interferon γ can be utilized in research related to immunological responses and vaccine development .

Modulation of Cellular Regulation

BEPP monohydrochloride is involved in several crucial cellular regulations. It modulates the activities of eIF2α, NF-κB, ATF-3, and p53, which are key players in cell survival, apoptosis, and stress responses. This makes it a valuable tool for studying cellular stress and apoptosis mechanisms .

Study of Organic Compound Reactivity

In the realm of organic chemistry, BEPP monohydrochloride serves as a model compound for exploring the reactivity of organic compounds in aqueous solutions. This application is significant for understanding reaction mechanisms and designing new synthetic pathways .

Enzyme-Catalyzed Reactions

Researchers use BEPP monohydrochloride in studying enzyme-catalyzed reactions. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme kinetics and mechanisms .

Lipid Metabolism Investigation

BEPP monohydrochloride finds application in investigating lipid metabolism. It can be used to study the interaction of lipids with proteins and other molecules, which is essential for understanding metabolic diseases and developing therapeutic strategies .

Wirkmechanismus

Target of Action

BEPP monohydrochloride primarily targets the double-strand RNA-dependent protein kinase (PKR) . PKR is a ubiquitously expressed serine-threonine kinase that can be induced by interferon γ .

Mode of Action

BEPP monohydrochloride acts as an activator of PKR . It interacts with PKR, leading to its activation and subsequent downstream effects .

Biochemical Pathways

Upon activation by BEPP monohydrochloride, PKR is involved in several crucial cellular regulations . These include the phosphorylation of eIF2α, which leads to the inhibition of protein synthesis . PKR also modulates the activities of eIF2α, NF-κB, ATF-3, and p53 .

Pharmacokinetics

Its solubility in dmso (>10 mg/ml) suggests that it may have good bioavailability .

Result of Action

The activation of PKR by BEPP monohydrochloride elicits antivirus and antitumor activities . Specifically, it has been shown to inhibit the growth of a human lung cancer cell line overexpressing PKR .

Action Environment

It is known that the compound should be stored at 2-8°c in a desiccated environment .

Safety and Hazards

Eigenschaften

IUPAC Name |

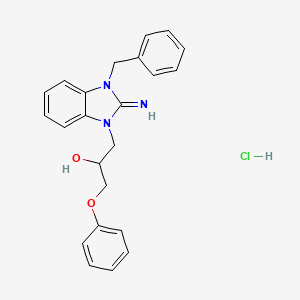

1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-phenoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2.ClH/c24-23-25(15-18-9-3-1-4-10-18)21-13-7-8-14-22(21)26(23)16-19(27)17-28-20-11-5-2-6-12-20;/h1-14,19,24,27H,15-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMXJFUGIDGZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(COC4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386296 | |

| Record name | SMR000035350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BEPP monohydrochloride | |

CAS RN |

455311-98-5 | |

| Record name | SMR000035350 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

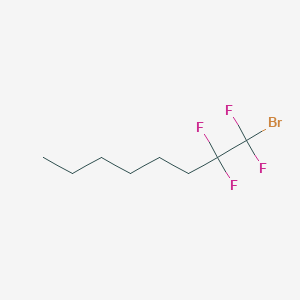

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)